molecular formula C16H23N3O2 B2632083 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide CAS No. 627061-15-8

1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide

Cat. No.: B2632083
CAS No.: 627061-15-8
M. Wt: 289.379
InChI Key: NCGKALDZUIHPDM-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide is a chemical compound offered for research and development purposes. This product is intended for laboratory use only and is not for human or veterinary therapeutic use. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . The piperidine ring and carboxamide functional group are common motifs in medicinal chemistry, often serving as key pharmacophores or intermediates in multi-step synthesis . The structure of this compound, which features a phenethylamino group linked to the piperidine-4-carboxamide core via an oxoethyl spacer, suggests its potential utility as a versatile building block for constructing more complex molecules. Researchers may explore its application in developing compounds for neurological or metabolic disorders, given that similar piperidine-based structures are found in various biologically active molecules . As with all compounds of this nature, researchers should conduct their own thorough characterization and biological testing to determine its specific properties and potential applications.

Properties

IUPAC Name

1-[2-oxo-2-(2-phenylethylamino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c17-16(21)14-7-10-19(11-8-14)12-15(20)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGKALDZUIHPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via nucleophilic substitution reactions using phenethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenethylamine in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent patents have highlighted the compound's potential as a medicament for cancer treatment , especially targeting epithelial tumors. The compound exhibits strong inhibitory effects on fibroblast activation protein (FAP), which is implicated in tumor progression and metastasis. By inhibiting FAP, this compound may enhance the effectiveness of existing cancer therapies and improve patient outcomes .

Neuroprotective Effects

Research has indicated that derivatives of piperidine compounds, including 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide, may offer neuroprotective benefits. In models of neurodegenerative diseases, such as Parkinson's disease, these compounds can normalize dopamine metabolism and improve overall brain health by mitigating oxidative stress and enhancing antioxidant activity .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has shown promise as an inhibitor of monoamine oxidase (MAO), which plays a critical role in the breakdown of neurotransmitters like dopamine and serotonin. By inhibiting MAO, the compound may help increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationships (SAR) of piperidine derivatives have identified key modifications that enhance biological activity against various targets. The incorporation of specific functional groups has been shown to improve binding affinity and selectivity towards intended biological targets, making it a valuable tool for drug design .

Pharmacological Evaluation

Pharmacological evaluations have demonstrated that compounds similar to this compound possess multitargeted activities, which are crucial for treating complex diseases such as Alzheimer's disease. These compounds can inhibit both cholinesterases and monoamine oxidases, suggesting their potential as dual-action therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of fibroblast activation protein; effective against epithelial tumors
NeuroprotectionNormalization of dopamine metabolism; antioxidant effects
Enzyme InhibitionInhibition of monoamine oxidase; potential antidepressant effects
Structure-Activity RelationshipKey modifications enhance biological activity

Case Study: Neuroprotective Effects in Parkinson's Disease

In a study involving Wistar rats treated with neurotoxins to simulate Parkinson's disease, administration of this compound resulted in significant improvements in dopamine levels and overall brain function compared to untreated controls. This indicates its potential as a therapeutic agent in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural differences and similarities between 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide and related compounds:

Compound Name (or Identifier) Molecular Weight Key Structural Features Synthesis & Applications Reference
Target Compound ~318.37 Phenethylamino, oxoethyl, piperidine carboxamide Potential intermediate for bioactive molecules
3D () ~290.30 Phenylamino, oxoethyl, carboxylic acid Intermediate for compound 9 (oxadiazole derivative)
Compound (1243047-19-9) ~453.50 Thieno[3,2-d]pyrimidin-2-yl, fluorophenyl Likely kinase inhibitor or antiviral agent
SARS-CoV-2 Inhibitors () ~400–450 Naphthalenyl, fluorobenzyl, methoxypyridinyl Designed for SARS-CoV-2 protease inhibition
Compound 294.32 5-Amino-2-fluorophenyl, oxoethyl Fluorine substitution for metabolic stability

Functional Group Analysis

  • Phenethylamino vs.
  • Heterocyclic Additions: Compounds like the derivative incorporate a thienopyrimidine core, which may enhance π-π stacking or hydrogen bonding in enzyme active sites .
  • Fluorinated Substituents: Fluorine atoms (e.g., in , and 5) are known to improve bioavailability and metabolic stability by reducing cytochrome P450-mediated oxidation .

Biological Activity

The compound 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide is a piperidine derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Structure and Properties

This compound features a piperidine ring substituted with a phenethylamino group and a carbonyl moiety, which may contribute to its biological effects. The structural uniqueness allows for diverse interactions with biological targets, potentially leading to various pharmacological outcomes.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The phenethylamino group is particularly significant in modulating these interactions, influencing the compound's binding affinity and efficacy against various biological pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several key biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can possess antibacterial properties. For instance, modifications on the piperidine ring have been shown to enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Calcium Channel Inhibition : Similar piperidine derivatives have demonstrated inhibitory activity against T-type calcium channels, which could have implications in cardiovascular therapies .
  • Anticancer Potential : The interaction with specific receptors involved in cancer progression suggests a potential role in cancer therapeutics. For example, antagonists targeting P2Y receptors have shown promise in reducing tumor metastasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
Calcium Channel BlockInhibitory effects on T-type Ca2+^{2+} channels
AnticancerPotential P2Y receptor antagonism leading to reduced metastasis

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of piperidine derivatives found that certain substitutions on the piperidine ring significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

Case Study 2: Calcium Channel Inhibition

In a pharmacological evaluation of related compounds, one derivative was shown to lower blood pressure in hypertensive rat models without causing reflex tachycardia, suggesting its potential as a safer alternative to traditional calcium channel blockers .

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